

High-Yield Synthesis of Benzoxazinone Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of benzoxazinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. Benzoxazinones are key pharmacophores found in a variety of biologically active molecules, exhibiting a broad range of activities including anti-inflammatory, anticancer, and antimicrobial properties. The synthetic methods outlined herein are selected for their high efficiency and reproducibility, making them suitable for both academic research and industrial drug development.

Introduction

Benzoxazinone derivatives are a versatile scaffold in medicinal chemistry due to their ability to interact with various biological targets. Their synthesis is a critical step in the discovery and development of new therapeutic agents. This document details three robust, high-yield synthetic methodologies, provides comprehensive experimental protocols, and summarizes key quantitative data to facilitate comparison and selection of the most appropriate method for specific research needs.

Data Presentation: Comparison of High-Yield Synthetic Methods

The following tables summarize the quantitative data for the three detailed synthetic protocols, allowing for a direct comparison of their efficiency and applicability.

Table 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Aroyl Chlorides

Entry	Aroyl Chloride	Reaction Time (h)	Temperature (°C)	Yield (%)	Reference
1	Benzoyl chloride	2	Room Temp	92	[1]
2	4-Nitrobenzoyl chloride	4	Room Temp	86	[1]
3	4-Chlorobenzoyl chloride	3	Room Temp	90	[1]
4	4-Methylbenzoyl chloride	3	Room Temp	88	[1]

Table 2: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride

Entry	Reaction Time (h)	Temperature (°C)	Yield (%)	Reference
1	3	130	100	[2]
2	0.92	35-40	79	[2]
3	6	85	95	[3]

Table 3: Copper-Catalyzed Synthesis of 4H-3,1-benzoxazin-4-ones

| Entry | Substrate | Catalyst | Base | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|
--| 1 | N-Benzoyl-2-iodobenzamide | CuI (10 mol%) | K₃PO₄ | 120 | 81 | [4] | | 2 | N-(4-
Methylbenzoyl)-2-iodobenzamide | CuI (10 mol%) | K₃PO₄ | 120 | 75 | [4] | | 3 | N-(4-
Methoxybenzoyl)-2-iodobenzamide | CuI (10 mol%) | K₃PO₄ | 120 | 78 | [4] | | 4 | N-Benzoyl-2-
bromobenzamide | CuI (10 mol%) | K₃PO₄ | 120 | 65 | [4] |

Experimental Protocols

The following are detailed methodologies for the key synthetic procedures cited in the data tables.

Protocol 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones via Acylation of Anthranilic Acid with Aroyl Chlorides

This one-pot method provides a rapid and high-yielding synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones at room temperature using a cyanuric chloride/DMF system as the cyclizing agent.[1]

Materials:

- Anthranilic acid
- Substituted benzoyl chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride)
- Triethylamine
- Chloroform
- Cyanuric chloride
- N,N-Dimethylformamide (DMF)
- Distilled water
- Ice

Procedure:

- To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add the corresponding benzoyl chloride (3 mmol).
- Stir the mixture at room temperature for 2 hours.
- In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL).
- Add the cyanuric chloride/DMF solution to the reaction mixture.
- Continue stirring at room temperature for 4 hours.
- Remove the solvent under reduced pressure.
- Pour the residue into a mixture of distilled water (20 mL) and ice.
- Collect the resulting precipitate by filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Protocol 2: High-Yield Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one using Acetic Anhydride

This straightforward procedure utilizes the reaction of anthranilic acid with an excess of acetic anhydride to produce 2-methyl-4H-3,1-benzoxazin-4-one in excellent yield.[\[2\]](#)

Materials:

- Anthranilic acid
- Acetic anhydride
- Petroleum ether
- Ethanol

Procedure:

- In a round-bottom flask, combine anthranilic acid (0.01 mol, 1.37 g) and acetic anhydride (15 mL).
- Add a few porcelain chips and reflux the mixture at 130 °C for 3 hours (or at 35-40 °C for 50-55 minutes for a lower temperature alternative).[2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (1:1) solvent system.
- After completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
- To the resulting solid, add petroleum ether to extract the product. Repeat the extraction to ensure complete recovery.
- Evaporate the petroleum ether to obtain the crystalline product.
- Recrystallize the crude 2-methyl-4H-3,1-benzoxazin-4-one from ethanol to yield the pure compound.[2]

Protocol 3: Copper-Catalyzed Intramolecular C-N Coupling/Rearrangement for the Synthesis of 4H-3,1-benzoxazin-4-ones

This method describes a facile and efficient copper-catalyzed synthesis of 4H-3,1-benzoxazin-4-one derivatives from N-acyl-2-halobenzamides through a tandem intramolecular C-N coupling and rearrangement process.[4]

Materials:

- Substituted N-acyl-2-halobenzamide (e.g., N-benzoyl-2-iodobenzamide)
- Copper(I) iodide (CuI)
- Potassium phosphate (K_3PO_4)
- Anhydrous toluene

- Nitrogen gas atmosphere

Procedure:

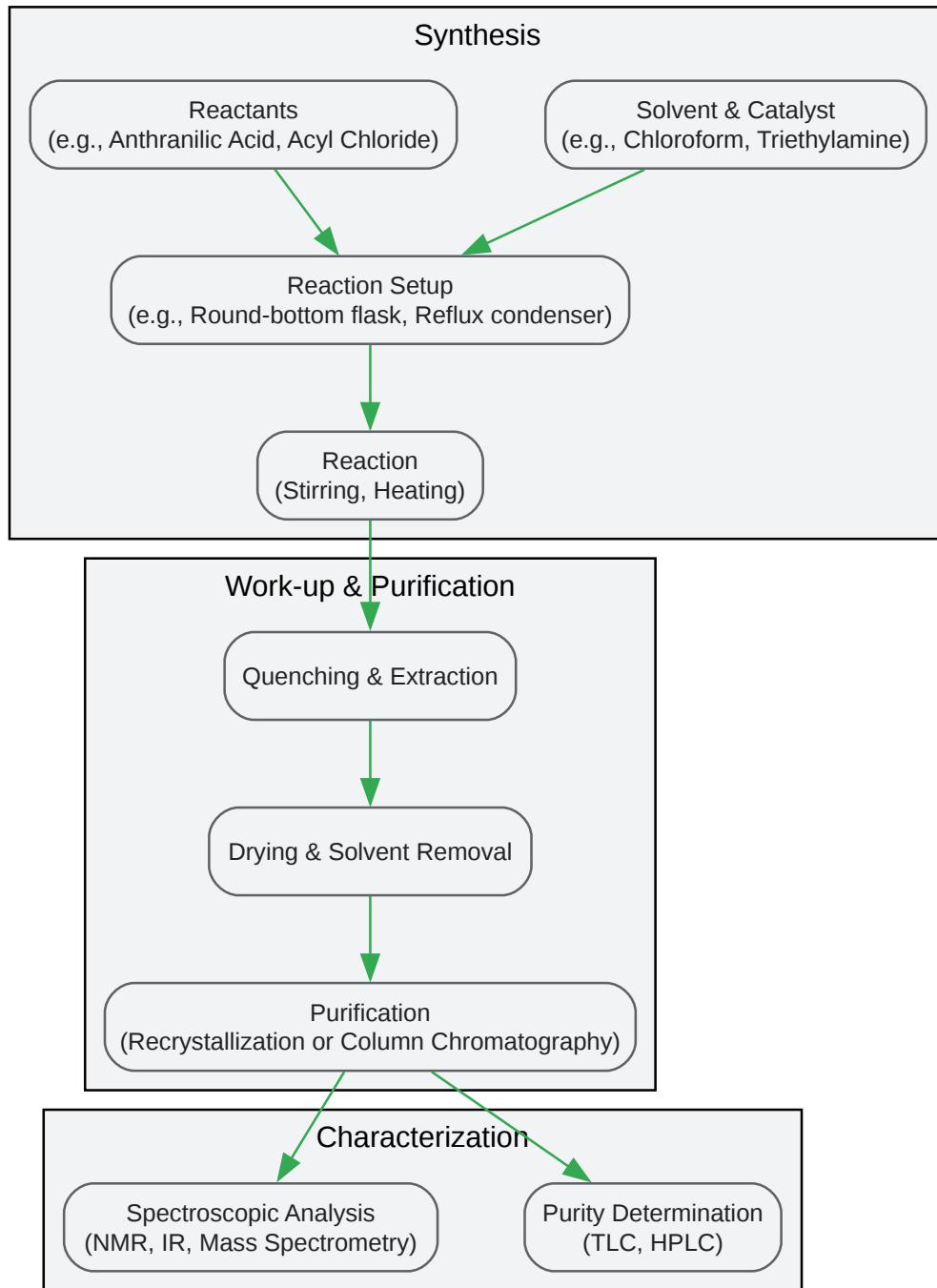
- To an oven-dried Schlenk tube, add the N-acyl-2-halobenzamide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
- Evacuate and backfill the tube with nitrogen three times.
- Add anhydrous toluene (5 mL) via syringe.
- Stir the reaction mixture at 120 °C under a nitrogen atmosphere.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filter cake with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired 4H-3,1-benzoxazin-4-one derivative.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of benzoxazinone derivatives.

General Experimental Workflow for Benzoxazinone Synthesis

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Caption: General workflow for benzoxazinone synthesis.

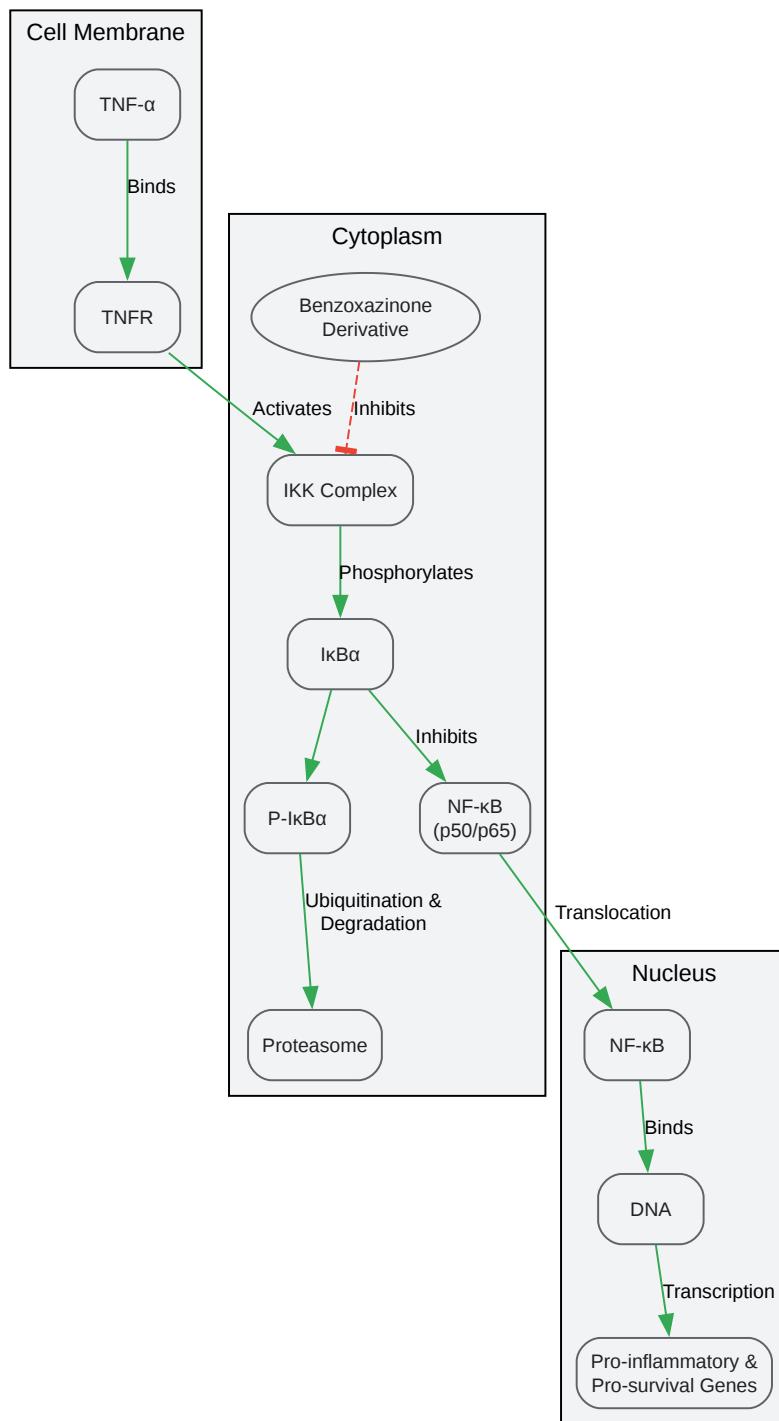
Signaling Pathways

Benzoxazinone derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/mTOR pathways.

NF-κB Signaling Pathway Inhibition by Benzoxazinone Derivatives

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some benzoxazinone derivatives have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκB α . This retains NF-κB in the cytoplasm and inhibits the transcription of pro-inflammatory and pro-survival genes.

NF-κB Signaling Pathway Inhibition by Benzoxazinone Derivatives

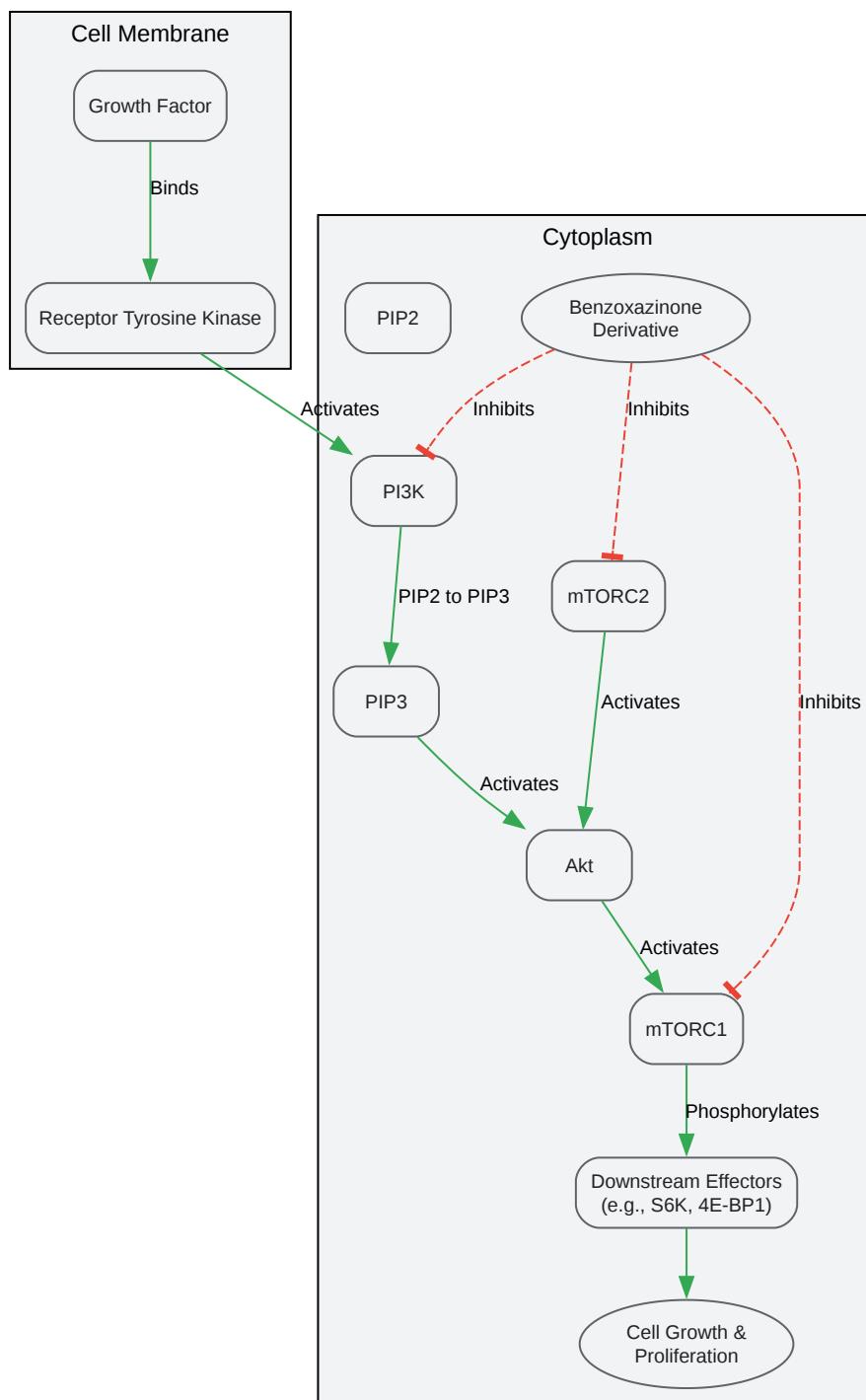
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Caption: NF-κB pathway inhibition by benzoxazinones.

PI3K/mTOR Signaling Pathway Inhibition by Benzoxazinone Derivatives

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers. Certain benzoxazinone derivatives have been identified as dual inhibitors of PI3K and mTOR, key kinases in this pathway. By inhibiting these kinases, benzoxazinone derivatives can block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.[\[5\]](#)

PI3K/mTOR Signaling Pathway Inhibition by Benzoxazinone Derivatives

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Caption: PI3K/mTOR pathway inhibition by benzoxazinones.

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